molecular formula C6H13NO3S B1662797 Cyclamic acid CAS No. 100-88-9

Cyclamic acid

Cat. No. B1662797
CAS RN: 100-88-9
M. Wt: 179.24 g/mol
InChI Key: HCAJEUSONLESMK-UHFFFAOYSA-N
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Description

Cyclamic acid is a compound with the formula C6H13NO3S . It is mainly used as a catalyst in the production of paints and plastics, and also as a reagent for laboratory usage . The sodium and calcium salts of cyclamic acid are used as artificial sweeteners under the name cyclamate .


Synthesis Analysis

Sodium cyclamate, a noncaloric artificial sweetener derived from cyclamic acid, was first synthesized in 1937 . It became commercially available since 1950 and is now one of the most widely consumed sweeteners .


Molecular Structure Analysis

The molecular formula of Cyclamic acid is C6H13NO3S . The molecular weight is 179.23 g/mol . The structure of Cyclamic acid can be viewed using Java or Javascript .


Chemical Reactions Analysis

Thermogravimetric data revealed that sodium cyclamate exists in two polymorphic forms: sodium cyclamate di-hydrated (C6H12NSO3Na·2H2O) and anhydrous sodium cyclamate (C6H12NSO3Na) . Under heating conditions, the hydrated form dehydrates in a complex multiple-step process . At 170 °C, sodium cyclamate sublimates and dimerizes, leading to the formation of highly pure N, N-diciclohexyl sulfamide, a potential anxiolytic compound .


Physical And Chemical Properties Analysis

Cyclamic acid has a molar mass of 179.23 g/mol . The density of Cyclamic acid is 1.3±0.1 g/cm3 .

Scientific Research Applications

1. Thromboembolic Prophylaxis in Surgery

Cyclamic acid has been studied for its effectiveness in reducing blood loss and thrombosis risk during surgeries. A study by Cai et al. (2017) focused on its use during total hip arthroplasty. The research found that cyclamic acid could significantly reduce blood loss without increasing thrombosis risk. This suggests its potential as a beneficial agent in surgical settings where controlling blood loss is crucial (Cai et al., 2017).

2. Antifibrinolytic Properties

Cyclamic acid has been noted for its antifibrinolytic effects, which can be particularly useful in various medical scenarios. For instance, it has been used to manage conditions like menorrhagia and bleeding associated with dental procedures in hemophilia patients. Studies demonstrate its efficacy in reducing blood loss and the need for blood transfusions (Forbes et al., 1972).

3. Impact on Fibroblast Growth and Extracellular Matrix Synthesis

Research by Willershausen-Zönnchen et al. (1992) explored the influence of cyclosporine A, related to cyclamic acid, on human fibroblast growth and extracellular matrix synthesis. This study provides insights into the molecular and cellular mechanisms affected by compounds like cyclamic acid, which could be relevant in understanding tissue repair and regenerative medicine (Willershausen-Zönnchen et al., 1992).

4. Use in Drug Delivery Systems

A study by El Ghoul et al. (2008) highlights the potential use of cyclodextrins, related to cyclamic acid, in drug delivery systems. The research focused on using cyclodextrins as a finishing agent for polyamide fibers in medical textiles, enhancing their antibiotic delivery properties. This application is significant in the development of advanced biomaterials and medical devices (El Ghoul et al., 2008).

Safety And Hazards

The safety of cyclamate to human consumption is not completely clear; it was suggested that cyclamate is a potential carcinogenic agent, once it is metabolized as cyclohexylamine .

properties

IUPAC Name

cyclohexylsulfamic acid
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InChI

InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10)
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InChI Key

HCAJEUSONLESMK-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)NS(=O)(=O)O
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Molecular Formula

C6H13NO3S
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DSSTOX Substance ID

DTXSID5041809
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Molecular Weight

179.24 g/mol
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Physical Description

White odorless solid; [Hawley] Fine white crystals; [MSDSonline], Solid
Record name Cyclamic acid
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Solubility

1 G DISSOLVES IN ABOUT 7.5 ML OF WATER, 4 ML OF ALC, 4 ML OF PROPYLENE GLYCOL, OR 6 ML OF ACETONE; SLIGHTLY SOL IN CHLOROFORM AND INSOL IN HEXANE, Very soluble in alkali, Soluble in alcohol; insoluble in oils, 1000000 mg/L @ 25 °C (exp)
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Vapor Pressure

0.0000027 [mmHg]
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Mechanism of Action

The sweet taste receptor is a heterodimer of two G protein coupled receptors, T1R2 and T1R3. Previous experimental studies using sweet receptor chimeras and mutants show that there are at least three potential binding sites in this heterodimeric receptor. Receptor activity toward the artificial sweeteners aspartame and neotame depends on residues in the amino terminal domain of human T1R2. In contrast, receptor activity toward the sweetener cyclamate and the sweet taste inhibitor lactisole depends on residues within the transmembrane domain of human T1R3. Furthermore, receptor activity toward the sweet protein brazzein depends on the cysteine rich domain of human T1R3., The sweet protein brazzein [recombinant protein with sequence identical with the native protein lacking the N-terminal pyroglutamate (the numbering system used has Asp2 as the N-terminal residue)] activates the human sweet receptor, a heterodimeric G-protein-coupled receptor composed of subunits Taste type 1 Receptor 2 (T1R2) and Taste type 1 Receptor 3 (T1R3). In order to elucidate the key amino acid(s) responsible for this interaction, we mutated residues in brazzein and each of the two subunits of the receptor. The effects of brazzein mutations were assayed by a human taste panel and by an in vitro assay involving receptor subunits expressed recombinantly in human embryonic kidney cells; the effects of the receptor mutations were assayed by in vitro assay. We mutated surface residues of brazzein at three putative interaction sites: site 1 (Loop43), site 2 (N- and C-termini and adjacent Glu36, Loop33), and site 3 (Loop9-19). Basic residues in site 1 and acidic residues in site 2 were essential for positive responses from each assay. Mutation of Y39A (site 1) greatly reduced positive responses. A bulky side chain at position 54 (site 2), rather than a side chain with hydrogen-bonding potential, was required for positive responses, as was the presence of the native disulfide bond in Loop9-19 (site 3). Results from mutagenesis and chimeras of the receptor indicated that brazzein interacts with both T1R2 and T1R3 and that the Venus flytrap module of T1R2 is important for brazzein agonism. With one exception, all mutations of receptor residues at putative interaction sites predicted by wedge models failed to yield the expected decrease in brazzein response. The exception, hT1R2 (human T1R2 subunit of the sweet receptor):R217A/hT1R3 (human T1R3 subunit of the sweet receptor), which contained a substitution in lobe 2 at the interface between the two subunits, exhibited a small selective decrease in brazzein activity. However, because the mutation was found to increase the positive cooperativity of binding by multiple ligands proposed to bind both T1R subunits (brazzein, monellin, and sucralose) but not those that bind to a single subunit (neotame and cyclamate), we suggest that this site is involved in subunit-subunit interaction rather than in direct brazzein binding. Results from this study support a multi-point interaction between brazzein and the sweet receptor by some mechanism other than the proposed wedge models.
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Product Name

Cyclamic acid

Color/Form

Crystals, White crystalline powder

CAS RN

100-88-9
Record name Cyclamate
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Record name Sulfamic acid, N-cyclohexyl-
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Record name N-cyclohexylsulphamic acid
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Record name CYCLAMIC ACID
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Melting Point

169.5 °C, 169 - 170 °C
Record name CYCLAMATE
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Record name Cyclamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
818
Citations
I Leban, D Rudan-Tasič, N Lah… - … Section B: Structural …, 2007 - scripts.iucr.org
… of a monoclinic → orthorhombic transition of cyclamic acid at room temperature (Bruck & Stemple, … Therefore, the objective of this paper is to obtain structural data for cyclamic acid and …
Number of citations: 20 scripts.iucr.org
AB Brizuela, AB Raschi, MV Castillo, L Davies… - Journal of Molecular …, 2014 - Elsevier
… and neutral forms of the cyclamic acid and its dimer were optimized … of all the forms of cyclamic acid were performed taking into … and neutral forms of the cyclamic acid and its dimer in a …
Number of citations: 36 www.sciencedirect.com
HBS Conacher, RC O'Brien - Journal of the Association of …, 1971 - academic.oup.com
… , it was established that cyclamic acid could be … cyclamic acid. Because of the high water solubility of the sulfonic acid, 5 extractions were adopted, and to avoid losses of cyclamic acid …
Number of citations: 20 academic.oup.com
M Bončina, A Apelblat, J Barthel… - Journal of solution …, 2008 - Springer
… from conductivity measurements on a series of salts of cyclamic acid [6], but were not used in our … of the cyclamic acid. Then the calculations were repeated with new values of λ0(Cy …
Number of citations: 9 link.springer.com
BIBSS Raising, A Serious - Federal Register, 1980 - upload.wikimedia.org
… On November 15,1973, Abbott filed a food additive petition (FAP 4A 2975) pursuant to Section 409(b) of the act seeking approval for the use of cyclamic acid, calcium cyclamate and …
Number of citations: 3 upload.wikimedia.org
I Leban, D Rudan-Tasic, C Klofutar - … A-FOUNDATION AND …, 2005 - iucr2005.iucr.org
… the X-ray structural data for cyclamic acid (cyclohexylsulfamic acid) and cyclamates are not available, the following crystal structures were determined: cyclamic acid, sodium cyclamate, …
Number of citations: 2 iucr2005.iucr.org
MJ Baines, M DiNovi - Safety evaluation of certain food …, 2010 - environmentportal.in
… There are provisions for the use of cyclamic acid, calcium cyclamate and sodium cyclamate in the Codex GSFA (FAO/WHO, 2008b) in a wide range of food categories, with maximum …
Number of citations: 1 environmentportal.in
A Cai, W Zeng, Z Yuan, J Liu, X Zheng… - Clinical Medicine of …, 2017 - pesquisa.bvsalud.org
… Objective To study the effects of use of cyclamic acid on monitoring … During the operations,cyclamic acid was used intravenously … Conclusion The proper use of cyclamic acid can …
Number of citations: 1 pesquisa.bvsalud.org
Y Deng, P Shuai, H Wang, S Zhang, J Li, M Du… - Aging (Albany …, 2021 - ncbi.nlm.nih.gov
… Among them, we found that the cyclamic acid concentration was different between genotypes GG and AA of HTRA1 rs10490924 (P = 0.01, VIP = 1.66, fold change = 9.87), and its …
Number of citations: 20 www.ncbi.nlm.nih.gov
AJ Shenton, RM Johnson - Tetrahedron, 1971 - Elsevier
… Abstract-The action of nitrous acid on cyclamic acid (N~yctohcxylsulphamic acid) has been … THE reaction of cyclamic acid and its salts with nitrous acid is one of the main reactions for …
Number of citations: 4 www.sciencedirect.com

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